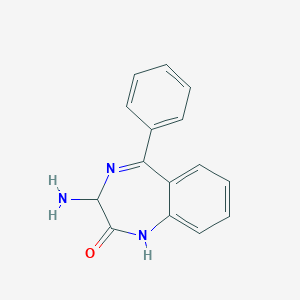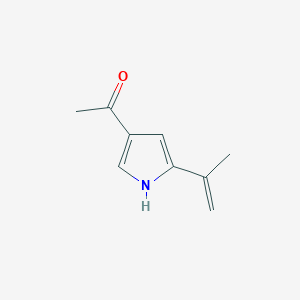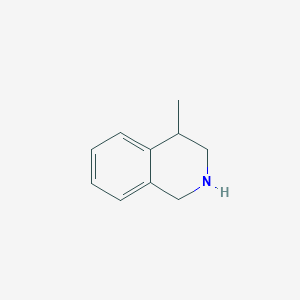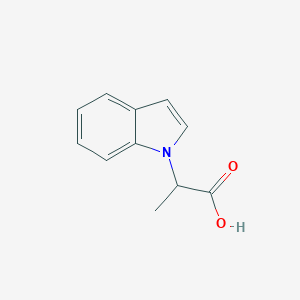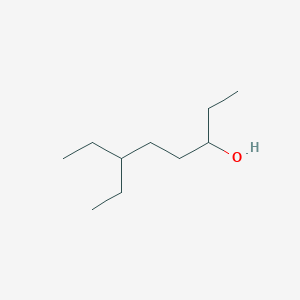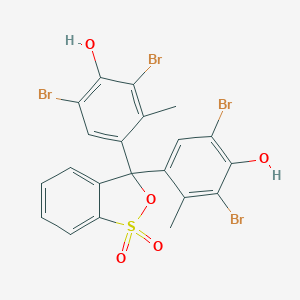
N,N,N',N'-Tetra-bis-(3-phenoxy-2-hydroxypropyl)hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N',N'-Tetra-bis-(3-phenoxy-2-hydroxypropyl)hexane-1,6-diamine, commonly known as Quadrol, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a chelating agent in various biochemical and physiological studies.
Mecanismo De Acción
Quadrol forms stable complexes with metal ions through its four hydroxyl groups and two nitrogen atoms. The complex formation occurs through the coordination of the metal ion with the nitrogen atoms and the hydroxyl groups. The stability of the complex depends on the size and charge of the metal ion and the steric hindrance of the ligand.
Efectos Bioquímicos Y Fisiológicos
Quadrol has been shown to have various biochemical and physiological effects in biological systems. It can be used to study the transport and metabolism of metal ions in cells and tissues. Quadrol complexes with metal ions have been shown to have antioxidant properties and can scavenge free radicals in biological systems. Quadrol has also been used to study the toxicity and pharmacokinetics of metal ions in animals and humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quadrol has several advantages as a chelating agent for metal ions in lab experiments. It forms stable complexes with a wide range of metal ions, which allows for the study of various biochemical and physiological effects. Quadrol is also easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, Quadrol has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of Quadrol in scientific research. One direction is the development of new metal-organic frameworks using Quadrol as a ligand for applications in catalysis, gas storage, and drug delivery. Another direction is the study of the pharmacokinetics and toxicity of Quadrol complexes with metal ions in animals and humans. Additionally, the use of Quadrol in the treatment of metal ion-related diseases, such as Wilson's disease and hemochromatosis, is a promising direction for future research.
In conclusion, Quadrol is a versatile chelating agent that has a wide range of applications in scientific research. Its stable complexes with metal ions make it a valuable tool for the study of biochemical and physiological effects in biological systems. The synthesis method of Quadrol is relatively simple, and its low cost makes it an attractive option for lab experiments. However, its potential toxicity and limitations in solubility should be considered in the design of experiments. Future research in the development of new metal-organic frameworks and the treatment of metal ion-related diseases using Quadrol is promising.
Métodos De Síntesis
Quadrol can be synthesized by reacting 1,6-diaminohexane with phenoxyacetic acid in the presence of a catalyst. The reaction produces a white crystalline compound with a melting point of 162-164°C. The purity of Quadrol can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Quadrol is widely used in scientific research as a chelating agent for various metal ions. It forms stable complexes with metal ions, which can be used to study the biochemical and physiological effects of metal ions in biological systems. Quadrol is also used as a ligand in the synthesis of metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and drug delivery.
Propiedades
Número CAS |
105386-85-4 |
|---|---|
Nombre del producto |
N,N,N',N'-Tetra-bis-(3-phenoxy-2-hydroxypropyl)hexane-1,6-diamine |
Fórmula molecular |
C42H56N2O8 |
Peso molecular |
716.9 g/mol |
Nombre IUPAC |
1-[6-[bis(2-hydroxy-3-phenoxypropyl)amino]hexyl-(2-hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C42H56N2O8/c45-35(31-49-39-17-7-3-8-18-39)27-43(28-36(46)32-50-40-19-9-4-10-20-40)25-15-1-2-16-26-44(29-37(47)33-51-41-21-11-5-12-22-41)30-38(48)34-52-42-23-13-6-14-24-42/h3-14,17-24,35-38,45-48H,1-2,15-16,25-34H2 |
Clave InChI |
OHERUBJDVQSNSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(CN(CCCCCCN(CC(COC2=CC=CC=C2)O)CC(COC3=CC=CC=C3)O)CC(COC4=CC=CC=C4)O)O |
SMILES canónico |
C1=CC=C(C=C1)OCC(CN(CCCCCCN(CC(COC2=CC=CC=C2)O)CC(COC3=CC=CC=C3)O)CC(COC4=CC=CC=C4)O)O |
Sinónimos |
1-[6-[bis(2-hydroxy-3-phenoxy-propyl)amino]hexyl-(2-hydroxy-3-phenoxy- propyl)amino]-3-phenoxy-propan-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



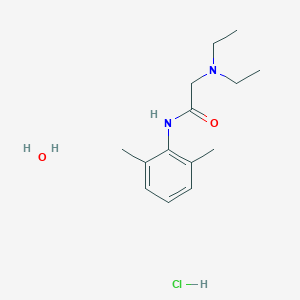
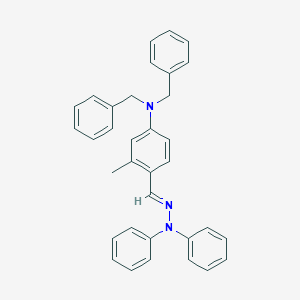
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
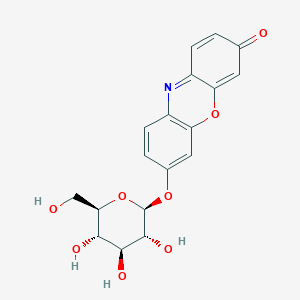
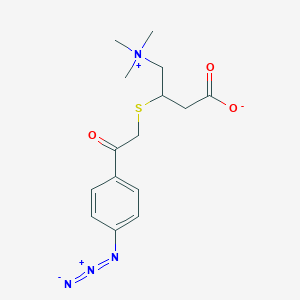
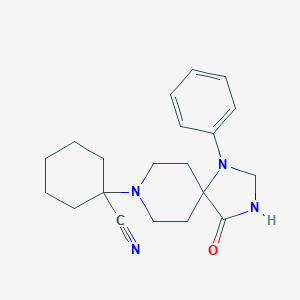
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
